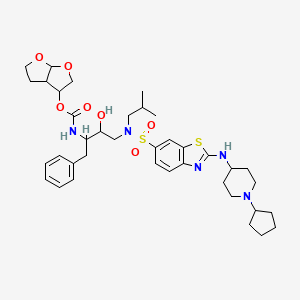

TMC310911

Description

Properties

Molecular Formula |

C38H53N5O7S2 |

|---|---|

Molecular Weight |

756.0 g/mol |

IUPAC Name |

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45) |

InChI Key |

JQUNFHFWXCXPRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 |

Origin of Product |

United States |

Molecular Mechanism of Action in Viral Pathogenesis

Elucidation of HIV-1 Protease Inhibition

TMC310911 is a novel, non-peptidic protease inhibitor that demonstrates potent activity against both wild-type and multi-drug resistant strains of HIV-1. rcsb.org Its mechanism of action is centered on the direct inhibition of the viral protease, an enzyme critical for the maturation of infectious virions.

Specificity for HIV-1 Aspartate Protease

The efficacy of this compound as an antiviral agent is rooted in its high specificity for the HIV-1 aspartate protease. This viral enzyme is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site. This dimeric structure and the specific geometry of the active site are distinct from those of human proteases, providing a therapeutic window for selective inhibition. This compound is designed to bind with high affinity to the active site of the HIV-1 protease, effectively blocking its function while minimizing off-target effects on host cell proteases. This specificity is a critical attribute for any successful antiviral drug, as it reduces the potential for host toxicity.

Prevention of Viral Polyprotein Cleavage

The primary function of HIV-1 protease is the cleavage of the Gag and Gag-Pol polyproteins. These large precursor proteins are translated from the viral RNA and contain all the structural and enzymatic components of the new virus particles. For the virus to become mature and infectious, these polyproteins must be precisely cleaved into their individual functional units, including structural proteins like capsid and nucleocapsid, and enzymes like reverse transcriptase, integrase, and the protease itself.

This compound acts as a competitive inhibitor, binding tightly within the active site of the HIV-1 protease. This binding event physically obstructs the entry of the natural Gag and Gag-Pol polyprotein substrates into the active site. By preventing this crucial proteolytic processing, this compound effectively halts the viral maturation process. As a result, the newly produced viral particles are immature and non-infectious, unable to propagate the infection. The potent inhibitory activity of this compound is reflected in its low nanomolar 50% effective concentration (EC50) values against wild-type HIV-1. rcsb.org

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

| Cell Line | HIV-1 Strain | EC50 (nM) |

|---|---|---|

| MT4 | LAI | 14.2 |

| MT4 | ROD (HIV-2) | 2 |

| PBMCs | LAI | 2.2 |

| PBMCs | SF2 | 2.3 |

| M/M | BaL | 13.9 |

Data sourced from MedChemExpress. rcsb.org

Protein-Ligand Interaction Dynamics with HIV-1 Protease

The precise molecular interactions between this compound and the HIV-1 protease have been elucidated through advanced structural and computational biology techniques. These studies provide a detailed picture of how the inhibitor binds to the enzyme and offer insights into its high potency and resistance profile.

Crystallographic Analysis of Inhibitor-Protease Complexes

X-ray crystallography has provided an atomic-level view of the interaction between this compound and the HIV-1 protease. The crystal structure of the wild-type HIV-1 protease in complex with this compound has been determined at a resolution of 1.90 Å (PDB ID: 3R4B). rcsb.org This high-resolution structure reveals that this compound binds in the active site of the protease dimer, making extensive interactions with the enzyme.

The inhibitor is positioned to interact with key residues in the active site, including the catalytic aspartates (Asp25 and Asp25'). Furthermore, this compound forms a network of hydrogen bonds and van der Waals interactions with the backbone and side chains of the protease active site and the flexible "flap" regions that cover the active site. These flaps undergo a conformational change upon inhibitor binding, closing down over the inhibitor and contributing to the high binding affinity. The specific interactions observed in the crystal structure explain the potent inhibitory activity of this compound.

Table 2: Crystallographic Data for this compound-HIV-1 Protease Complex

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |

|---|---|---|---|

| 3R4B | 1.90 | 0.179 | 0.227 |

Data sourced from RCSB PDB. rcsb.org

Molecular Dynamics Simulations of Binding and Unbinding Pathways

While crystallography provides a static picture of the inhibitor-protease complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction. Although specific MD simulation studies for this compound are not extensively published in the primary literature, the principles derived from simulations of other potent HIV-1 protease inhibitors, such as the structurally related Darunavir (B192927), are highly relevant.

MD simulations can model the binding and unbinding pathways of an inhibitor to the protease. These simulations reveal the conformational changes that both the inhibitor and the enzyme undergo during the binding process. A key aspect of HIV-1 protease function and inhibition is the dynamics of the two flexible flap regions that cover the active site. Simulations show that these flaps can exist in open, semi-open, and closed conformations. For an inhibitor to bind, the flaps must open to allow entry into the active site. The inhibitor's ability to induce and stabilize the closed conformation of the flaps is a critical determinant of its binding affinity and residence time in the active site.

In Vitro Antiviral Spectrum and Potency Against Hiv 1

Evaluation against Wild-Type HIV-1 Strains

The antiviral activity of TMC310911 against wild-type (WT) HIV-1 laboratory strains has been evaluated in various cell culture systems, including lymphoblastoid T-cell lines and primary human cells. wikipedia.orgnih.gov

Assessment in Lymphoblastoid T-Cell Lines (e.g., MT4 Cells)

In acutely infected MT4 cells, this compound demonstrated potent activity against WT HIV-1. The 50% effective concentration (EC₅₀) values against WT HIV-1 in MT4 cells were reported to be 14.2 nM. nih.gov The corresponding 90% effective concentration (EC₉₀) values ranged from 5.0 to 94.7 nM across different cell types tested. wikipedia.orgnih.gov Cytotoxicity was assessed in MT4 cells, with a 50% cytotoxic concentration (CC₅₀) of 9.9 μM, resulting in a selectivity index (SI) of 692. wikipedia.orgnih.gov

Assessment in Primary Human Cells (e.g., PBMCs, Monocyte-Derived Macrophages)

This compound also exhibited potent antiviral activity in primary human cells. In peripheral blood mononuclear cells (PBMCs), the EC₅₀ values against HIV-1/LAI and HIV-1/SF2 were 2.2 nM and 2.3 nM, respectively. nih.gov In monocyte-derived macrophages (M/M cells), the EC₅₀ value against HIV-1/BaL was 13.9 nM. nih.gov The presence of 50% human serum was observed to increase the this compound EC₅₀ values by a median factor of 7. wikipedia.org

| Cell Type | HIV-1 Strain | EC₅₀ (nM) | EC₉₀ (nM) |

|---|---|---|---|

| MT4 Cells | WT HIV-1 | 14.2 nih.gov | 5.0 - 94.7 (range across cell types) wikipedia.orgnih.gov |

| PBMCs | HIV-1/LAI | 2.2 nih.gov | 5.0 - 94.7 (range across cell types) wikipedia.orgnih.gov |

| PBMCs | HIV-1/SF2 | 2.3 nih.gov | 5.0 - 94.7 (range across cell types) wikipedia.orgnih.gov |

| M/M Cells | HIV-1/BaL | 13.9 nih.gov | 5.0 - 94.7 (range across cell types) wikipedia.orgnih.gov |

Activity against HIV-1 Clinical Isolates

This compound has been evaluated for its activity against a wide spectrum of recombinant HIV-1 clinical isolates, including those with decreased susceptibility to currently approved PIs. wikipedia.orgnih.gov

Broad-Spectrum Inhibition of Recombinant Isolates

This compound shows potent activity against a wide spectrum of recombinant HIV-1 clinical isolates. wikipedia.orgnih.gov For a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one of the currently approved PIs (defined as a fold change [FC] in EC₅₀ > 10), the FC in this compound EC₅₀ was ≤ 4 for 82% of isolates and ≤ 10 for 96% of isolates. wikipedia.orgnih.gov When specifically considering isolates with decreased susceptibility to darunavir (B192927) (DRV), the FC in this compound EC₅₀ was ≤ 4 for 72% of isolates and ≤ 10 for 94% of isolates. wikipedia.orgnih.gov

| Clinical Isolate Panel | Susceptibility Criteria | % Isolates with this compound FC ≤ 4 | % Isolates with this compound FC ≤ 10 |

|---|---|---|---|

| 2,011 recombinant clinical isolates | Decreased susceptibility to ≥1 approved PI (FC > 10) | 82% wikipedia.orgnih.gov | 96% wikipedia.orgnih.gov |

| Isolates with decreased susceptibility to DRV | DRV FC > 10 | 72% wikipedia.orgnih.gov | 94% wikipedia.orgnih.gov |

Efficacy against Multi-Protease Inhibitor-Resistant Strains

This compound has demonstrated efficacy against multiple-PI-resistant strains with decreased susceptibility to currently approved PIs. wikipedia.orgnih.govnih.gov In vitro resistance selection experiments performed with a multiple-PI-resistant recombinant clinical isolate (r13025) and this compound selected for mutations L10F, I47V, and L90M, resulting in an FC in this compound EC₅₀ of 16. wikipedia.orgnih.gov In comparison, in vitro resistance selection performed with the same isolate in the presence of DRV required less time and resulted in more PI resistance-associated mutations (V32I, I50V, G73S, L76V, and V82I), with a higher FC in DRV EC₅₀ of 258. wikipedia.org The activity against a comprehensive panel of PI-resistant mutants suggests that this compound could be a potential option for managing HIV-1 infection in patients with multiple PI resistance. wikipedia.org

Methodologies for Antiviral Activity Quantification

Various methodologies are employed to quantify the in vitro antiviral activity of this compound against HIV-1. These include antiviral assays using acutely infected cell lines such as MT4 cells, as well as primary human cells like PBMCs and monocyte-derived macrophages. wikipedia.org The inhibition of p24 antigen accumulation is a method used to determine antiviral activity. wikipedia.org Assessment against recombinant clinical isolates involves the use of phenotypic and genotypic methods, such as the Antivirogram and VircoType methods, respectively, to determine phenotypic susceptibility and genotypic diversity. wikipedia.org Cytotoxicity is typically assessed in parallel with antiviral activity, for example, by determining the CC₅₀ in MT4 cells. wikipedia.orgnih.gov

Reporter Gene Assays (e.g., MT4-LTR-EGFP Cells)

Reporter gene assays, such as those using MT4-LTR-EGFP cells, are utilized to evaluate the antiviral activity of compounds by measuring the inhibition of HIV LTR-driven reporter gene expression nih.govresearchgate.net. MT4 cells are human lymphoblastoic T cells susceptible to HIV-1 infection nih.gov. In these assays, the expression of a reporter gene like enhanced green fluorescent protein (eGFP) is linked to HIV replication nih.govgoogle.com. Inhibition of viral replication by an antiviral compound reduces reporter gene expression, which can be quantified nih.gov.

In MT4 cells, this compound showed an EC50 value of 14.2 nM against the HIV-1/LAI strain in reporter gene assays researchgate.netmedchemexpress.com. The corresponding EC90 value was 94.7 nM researchgate.netmedchemexpress.com.

Viral Antigen Quantification (e.g., p24 ELISA)

Viral antigen quantification methods, such as the p24 ELISA, are also employed to assess the antiviral potency of compounds. The p24 protein is a major structural protein of HIV, and its levels in cell culture supernatant correlate with viral replication nih.gov. Measuring the reduction in p24 levels in the presence of a compound indicates its inhibitory effect on viral production.

Studies using p24 ELISA in peripheral blood mononuclear cells (PBMCs) and macrophages/microglial (M/M) cells have provided further data on this compound's activity nih.govresearchgate.net. Against HIV-1/LAI in PBMCs, this compound had an EC50 of 2.2 nM and an EC90 of 7.0 nM researchgate.net. For HIV-1/SF2 in PBMCs, the EC50 was 2.3 nM and the EC90 was 5.0 nM researchgate.net. In M/M cells infected with HIV-1/BaL, the EC50 was 13.9 nM and the EC90 was 72.7 nM researchgate.net.

The EC50 values against WT HIV-1 across different cell types and assays ranged from 2.2 to 14 nM, with EC90 values ranging from 5.0 to 94.7 nM nih.govresearchgate.net.

The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 strains in different cell types and assays:

| Virus/Strain | Cell Type | Assay | EC50 (nM) | EC90 (nM) |

| HIV-1/LAI | MT4 | RGA | 14.2 | 94.7 |

| HIV-1/LAI | PBMC | p24 | 2.2 | 7.0 |

| HIV-1/SF2 | PBMC | p24 | 2.3 | 5.0 |

| HIV-1/BaL | M/M | p24 | 13.9 | 72.7 |

| HIV-2/ROD | MT4 | RGA | 2.7 | 6.4 |

RGA: Reporter Gene Assay p24: p24 ELISA

This compound also demonstrated potent activity against a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved protease inhibitor medchemexpress.com. The fold change (FC) in EC50 for this compound was ≤4 for 82% of these isolates and ≤10 for 96% of isolates medchemexpress.comasm.org. Specifically, against isolates with decreased susceptibility to darunavir, the FC in this compound EC50 was ≤4 for 72% and ≤10 for 94% medchemexpress.commedchemexpress.com.

In vitro resistance selection experiments with a multiple-PI-resistant recombinant isolate (r13025) and this compound selected for mutations L10F, I47V, and L90M, resulting in a 16-fold change in TMC310900 EC50 researchgate.netmedchemexpress.commedchemexpress.com.

Mechanisms of Hiv 1 Resistance to Tmc310911

In Vitro Resistance Selection Studies

In vitro resistance selection (IVRS) experiments have been conducted to understand how HIV-1 develops resistance to TMC310911 nih.govnih.gov. These studies involve culturing viruses in the presence of increasing concentrations of the drug to select for resistant variants oup.com.

Resistance Selection with Wild-Type HIV-1 Strains

Characterization of Resistance-Associated Mutations

Genotypic and phenotypic analyses are crucial for understanding the impact of selected mutations on this compound susceptibility nih.govnih.gov.

Genotypic Analysis of Selected Mutations (e.g., R41G, R41E, L10F, I47V, L90M)

In IVRS with wild-type virus, mutations R41G or R41E were selected by this compound nih.govnih.govresearchgate.netresearchgate.net. In the multi-PI-resistant isolate r13025, the mutations selected by this compound were L10F, I47V, and L90M nih.govnih.govresearchgate.netresearchgate.netpdbus.org. These mutations emerged under drug pressure over time nih.govnih.govresearchgate.netresearchgate.net.

Phenotypic Susceptibility of Mutants

The phenotypic susceptibility of selected mutants to this compound was assessed by determining the fold change (FC) in EC50 compared to the initial virus nih.govnih.gov. The emergence of mutations L10F and I47I/V in r13025 was associated with a 3.4-fold increase in this compound EC50 researchgate.net. The combination of L10F, I47V, and L90M resulted in a 16-fold increase in this compound EC50 nih.govnih.govresearchgate.netresearchgate.net.

Here is a table summarizing the phenotypic susceptibility data for the r13025 isolate during IVRS with this compound:

| Virus Strain | Mutations Selected | This compound EC50 Fold Change |

| r13025 (Initial) | None specified (multi-PI resistant) | Baseline |

| r13025 (Day 66) | L10F, I47I/V | 3.4 |

| r13025 (Conclusion of IVRS, >200 days) | L10F, I47V, L90M | 16 |

Comparative Resistance Profile Analysis

This compound has shown an improved resistance profile and a higher genetic barrier to resistance compared to some currently used protease inhibitors, including darunavir (B192927) nih.govnih.govresearchgate.net. For a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved PI, the FC in this compound EC50 was ≤4 for 82% of isolates and ≤10 for 96% of isolates nih.govnih.govresearchgate.net. Specifically, for isolates with decreased susceptibility to darunavir, the FC in this compound EC50 was ≤4 for 72% and ≤10 for 94% of isolates nih.govnih.govresearchgate.net. The activity of this compound was less affected by an increasing number of major PI resistance-associated mutations or darunavir resistance-associated mutations compared to other PIs nih.gov. The slower selection of resistance and the limited number of mutations selected in vitro suggest a higher genetic barrier to resistance for this compound nih.govnih.govresearchgate.net.

Genetic Barrier to Resistance Relative to Approved Protease Inhibitors (e.g., Darunavir, Lopinavir, Atazanavir, Tipranavir)

The genetic barrier to resistance refers to the number and type of mutations required for a virus to develop reduced susceptibility to an antiviral drug. A higher genetic barrier suggests that resistance is less likely to emerge or will develop more slowly. Studies have indicated that this compound possesses a high genetic barrier to resistance. researchgate.netnih.govnih.gov

In vitro resistance selection experiments with wild-type HIV-1 have shown that the selection of resistant viruses in the presence of this compound is challenging and requires a longer time compared to selection with darunavir. researchgate.netnih.govnih.gov These experiments with wild-type virus and this compound primarily selected for mutations R41G or R41E. researchgate.netnih.govnih.gov

When tested against a multiple-PI-resistant recombinant clinical isolate (r13025), in vitro resistance selection with this compound selected for mutations L10F, I47V, and L90M, resulting in a fold change (FC) in EC50 of 16 for this compound. researchgate.netnih.govnih.gov In contrast, in vitro selection with darunavir using the same isolate required less time and led to the accumulation of more PI resistance-associated mutations, including V32I, I50V, G73S, L76V, and V82I, resulting in a much higher FC in EC50 of 258 for darunavir. researchgate.netnih.govnih.gov

Analysis of a panel of 2,011 recombinant clinical isolates with decreased susceptibility to at least one approved PI showed that the FC in this compound EC50 was ≤4 for 82% of isolates and ≤10 for 96% of isolates. researchgate.netnih.govmedchemexpress.commedchemexpress.comasm.org Specifically, for isolates with decreased susceptibility to darunavir, the FC in this compound EC50 was ≤4 for 72% and ≤10 for 94%. researchgate.netnih.govmedchemexpress.comnih.govmedchemexpress.comasm.org

The increase in the median this compound EC50 FC with increasing numbers of major PI resistance-associated mutations was lower compared to other PIs like darunavir and tipranavir (B1684565), which are also known for their broad activity against multidrug-resistant strains. nih.gov For instance, the median FC values for this compound were 2.3 and 4.8 in the presence of 8 major PI resistance-associated mutations and darunavir resistance-associated mutations, respectively. nih.gov

These findings suggest that this compound has a higher genetic barrier to resistance compared to several currently approved PIs, including darunavir and lopinavir. researchgate.netnih.govnih.govasm.orgasm.org

Here is a table summarizing some of the in vitro resistance selection data:

| Isolate Type | Inhibitor | Time to Select Resistance | Selected Mutations | Fold Change in EC50 |

| Wild-type HIV-1 | This compound | Longer | R41G, R41E | Not specified |

| Wild-type HIV-1 | Darunavir | Shorter | Not specified (more rapid selection) | Not specified |

| Multiple-PI-Resistant (r13025) | This compound | - | L10F, I47V, L90M | 16 |

| Multiple-PI-Resistant (r13025) | Darunavir | Less time | V32I, I50V, G73S, L76V, V82I | 258 |

Cross-Resistance Patterns with Existing Antiretroviral Therapies

Cross-resistance occurs when a virus develops resistance to one drug and is also resistant to other drugs, often within the same class. The high degree of cross-resistance among many HIV-1 PIs can limit treatment options for patients experiencing virological failure. nih.gov

This compound has demonstrated potent activity against a wide spectrum of recombinant HIV-1 clinical isolates, including multiple-PI-resistant strains with decreased susceptibility to currently approved PIs. researchgate.netnih.gov This suggests a favorable cross-resistance profile.

Studies have shown that this compound retained potent activity against a comprehensive panel of recombinant clinical isolates with decreased susceptibility to currently approved PIs, including darunavir and tipranavir. nih.gov The this compound EC50 FC was greater than 10 for only 3.8% of the multiple-PI-resistant viruses that contained 11 or more PI resistance-associated mutations. nih.gov Furthermore, 79% of isolates that were resistant to tipranavir in vitro were sensitive to this compound. natap.org

The limited reduction in susceptibility to this compound with increasing numbers of major PI resistance-associated mutations, as discussed in the previous section, also indicates a favorable cross-resistance profile compared to other PIs. nih.gov

Here is a table illustrating the activity of this compound against isolates with decreased susceptibility to approved PIs:

| Isolate Panel Description | Percentage with this compound FC ≤4 | Percentage with this compound FC ≤10 |

| Recombinant clinical isolates with decreased susceptibility to at least one approved PI (n=2011) | 82% | 96% |

| Isolates with decreased susceptibility to Darunavir | 72% | 94% |

| Isolates resistant to Tipranavir (in vitro) | 79% (sensitive to this compound) | Not specified |

The activity against a comprehensive panel of PI-resistant mutants and the limited in vitro selection of resistant viruses under drug pressure suggest that this compound could be a potential treatment option for patients with multiple PI resistance. researchgate.netnih.govnih.gov

Structural Biology of Tmc310911 Protease Complexes

X-ray Crystallography of HIV-1 Protease-TMC310911 Co-crystals

X-ray crystallography has been employed to determine the precise binding mode of TMC310911 within the active site of wild-type HIV-1 protease nih.govrcsb.org. The crystal structure of the wild-type HIV-1 protease in complex with this compound has been deposited in the Protein Data Bank (PDB entry 3R4B) with a resolution of 1.90 Å rcsb.org. This provides detailed insights into the atomic interactions governing the inhibitor-enzyme complex.

Hydrogen Bonding Networks in the Active Site

A critical aspect of the interaction between this compound and HIV-1 protease is the formation of an extensive hydrogen bonding network within the active site nih.govresearchgate.net. This network contributes significantly to the binding affinity and stability of the complex. The two conformations observed for this compound in the crystal structure form similar hydrogen-bonding networks with the protease nih.govresearchgate.netresearchgate.net.

The following table summarizes some of the observed hydrogen bond interactions:

| Protease Atom or Molecule | Inhibitor Atom | Distance (Å) for this compound-1 | Distance (Å) for this compound-2 |

| Asp 29 N | O26 | 3.3 | 3.4 |

| Asp 30 N | O26 | 3.2 | 3.4 |

| Asp 29 N | O28 | 3.0 | 2.9 |

| Asp 29 OD2 | O28 | 3.2 | 3.5 |

| Water | O22 | 2.9 | 3.0 |

| Gly 27 O | N20 | 3.3 | 3.4 |

| Asp 25 OD1 | O18 | 2.6 | 3.0 |

| Asp 25 OD2 | O18 | 2.6 | 2.8 |

| Asp 25′OD1 | O18 | 2.7 | 2.7 |

| Asp 25′OD2 | O18 | 3.2 | 2.9 |

| Water | O9 | 2.4 | 2.5 |

| Asp 30′N | N1 | 3.2 | 3.0 |

| Asp 30′O | N1 | 3.1 | - |

| Asp 30′OD2 | N24 | 3.0 | - |

Note: Distances are approximate and based on reported data from one study researchgate.net. This compound-1 and this compound-2 refer to two alternative conformers observed in the crystal structure.

Comparative Structural Analysis with Related Protease Inhibitors (e.g., Darunavir)

This compound is structurally closely related to darunavir (B192927), a widely used HIV-1 protease inhibitor nih.govnih.gov. Comparative structural analysis of their complexes with HIV-1 protease provides insights into the similarities and differences in their binding modes and the potential implications for their resistance profiles.

Impact of Structural Resemblance on Binding Characteristics

The structural resemblance between this compound and darunavir results in comparable enzyme-inhibitor interactions in many aspects nih.gov. However, the minor structural differences, such as the benzothiazole (B30560) group in this compound replacing the aniline (B41778) moiety in darunavir, lead to distinct interactions with certain residues, particularly Asp30 nih.gov. This difference in interaction with Asp30, involving an additional backbone interaction for this compound compared to darunavir, might contribute to this compound's improved resistance profile and higher genetic barrier to resistance observed in vitro nih.gov. Studies have shown that this compound retains activity against many HIV-1 isolates with decreased susceptibility to darunavir and other PIs nih.govnih.gov.

Computational and Repurposing Studies

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are extensively used to investigate how TMC310911 interacts with viral proteases at the atomic level. These methods help predict binding poses, assess the stability of protein-ligand complexes, and identify key residues involved in the interaction.

Docking and Molecular Dynamics Simulations of Viral Protease Binding

Molecular docking is employed to predict the preferred binding orientation and affinity of this compound within the active site of target proteases, including HIV-1 protease and the main proteases of SARS-CoV-2 and SARS-CoV. Studies have utilized software like AutoDock Vina for docking simulations. nih.govsemanticscholar.org Following docking, molecular dynamics (MD) simulations are performed to evaluate the stability of the protein-ligand complex over time and to gain a more realistic view of the dynamic interactions. nih.govsemanticscholar.org For instance, MD simulations have been carried out using software such as Amber 19 with specific force fields to analyze the behavior of this compound in complex with SARS-CoV-2 and SARS-CoV main proteases. nih.gov These simulations can reveal the persistence of hydrogen bonds and other interactions identified through docking. nih.gov

Analysis of Ligand-Induced Structural Perturbations in Target Proteins

Computational methods allow for the analysis of how the binding of this compound might induce structural changes or perturbations in the target proteases. By comparing the dynamics and conformations of the protease in its unbound state and when bound to this compound, researchers can infer the impact of the ligand on the protein's structure and flexibility. This analysis contributes to understanding the mechanism of inhibition beyond simple occupancy of the active site. nih.govsemanticscholar.org

Exploration of Antiviral Activity against Other Viral Proteases (e.g., SARS-CoV-2 and SARS-CoV Main Proteases)

Given its activity against HIV-1 protease, this compound has been explored for its potential to be repurposed as an antiviral agent against other viral proteases, particularly those from coronaviruses like SARS-CoV-2 and SARS-CoV. nih.govsemanticscholar.orgnih.govresearchgate.netmdpi.com The main protease (Mpro) of SARS-CoV-2, also known as 3CLpro, is a key enzyme in viral replication, making it an attractive target for inhibitors. unc.edumdpi.com Computational studies have investigated the binding of this compound to SARS-CoV-2 Mpro and SARS-CoV Mpro to assess its potential inhibitory activity. nih.govsemanticscholar.orgnih.govresearchgate.net

Integrated Computational Algorithms for Binding Mechanism Exploration

Integrated computational algorithms, combining techniques like molecular docking, molecular dynamics simulations, and binding free energy calculations, have been employed to explore the detailed binding mechanisms of this compound with SARS-CoV-2 and SARS-CoV main proteases. nih.govsemanticscholar.orgnih.govresearchgate.net This integrated approach provides a comprehensive understanding of how the compound interacts with the protease, the stability of the complex, and the energetics of binding. nih.gov

Identification of Key Residues Facilitating Interactions with Non-HIV Proteases (e.g., Asn133, Gly195, Gln192 in SARS-CoV-2/SARS-CoV)

Computational studies have identified specific amino acid residues in the active sites of SARS-CoV-2 and SARS-CoV main proteases that are crucial for favorable interactions with this compound. nih.govsemanticscholar.orgnih.govresearchgate.net Residues such as Asn133, Gly195, and Gln192 in SARS-CoV-2/SARS-CoV Mpro have been highlighted as significant in facilitating these interactions, often through hydrogen bonding. nih.govsemanticscholar.orgresearchgate.net Other residues like Glu166 and Leu167 have also been noted for their interactions with this compound in the context of SARS-CoV-2 Mpro binding. nih.gov

Here is a table summarizing some key residues and their interactions:

| Protease Target | Key Residues Involved in Interaction with this compound | Type of Interaction (Examples) | Source |

| SARS-CoV-2 Mpro | Asn133, Gly195, Gln192 | Hydrogen bond | nih.govsemanticscholar.orgresearchgate.net |

| SARS-CoV Mpro | Asn133, Gly195, Gln192 | Hydrogen bond | nih.govsemanticscholar.orgresearchgate.net |

| SARS-CoV-2 Mpro | Glu166, Leu167 | Hydrogen bonding | nih.gov |

| SARS-CoV-2 Mpro | His41 | Alkyl- orbital | nih.gov |

| SARS-CoV-2 Mpro | Met165, Pro168, Ala191 | Binding energy contribution | periyaruniversity.ac.in |

| SARS-CoV-2 Mpro | Asn142, Asp187 | High hydrogen bond | semanticscholar.org |

| SARS-CoV-2 Mpro | Ser46, Thr45, Met49 | pi-alkyl bond | semanticscholar.org |

Quantitative Assessment of Binding Free Energies (e.g., MM/PBSA)

Quantitative assessment of the binding affinity between this compound and target proteases is performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govsemanticscholar.orgnih.govresearchgate.netperiyaruniversity.ac.in These methods calculate the binding free energy, which provides a thermodynamic measure of the stability of the protein-ligand complex. Studies have reported favorable binding free energies for this compound with SARS-CoV-2 and SARS-CoV main proteases, suggesting a strong interaction. nih.govsemanticscholar.orgnih.govresearchgate.netperiyaruniversity.ac.in For instance, the MM/PBSA binding free energy for the SARS-CoV-2 Mpro-TMC310911 complex was calculated to be -32.29 kcal/mol, and for the SARS-CoV Mpro-TMC310911 complex, it was -47.19 kcal/mol. nih.govsemanticscholar.org Another study using MM/GBSA reported a binding free energy of -34.9 kcal/mol for the this compound-SARS-CoV-2 Mpro complex. nih.govperiyaruniversity.ac.in

Here is a table showing calculated binding free energies:

| Complex | Method | Binding Free Energy (kcal/mol) | Source |

| SARS-CoV-2 Mpro-TMC310911 | MM/PBSA | -32.29 | nih.govsemanticscholar.orgresearchgate.net |

| SARS-CoV Mpro-TMC310911 | MM/PBSA | -47.19 | nih.govsemanticscholar.orgresearchgate.net |

| SARS-CoV-2 Mpro-TMC310911 | MM/GBSA | -34.9 | nih.govperiyaruniversity.ac.in |

Future Directions in Tmc310911 Research

Potential for Derivative Development with Enhanced Antiviral Profiles

The structural similarity of TMC310911 to darunavir (B192927), a potent and well-tolerated protease inhibitor with a high genetic barrier to resistance, provides a foundation for the development of derivatives with potentially enhanced antiviral profiles mdpi.comnih.govasm.org. Research in protease inhibitors has shown that novel transition-state binding inhibitors with innovative ligands and scaffolds can provide potent activity against multidrug-resistant viral variants nih.gov. The core structure of this compound, which includes a bis-tetrahydrofuranylurethane and an aminobenzothiazole moiety, represents a promising scaffold for chemical modifications aimed at improving potency, broadening the antiviral spectrum, and overcoming existing resistance pathways asm.orgacs.org.

Future research could focus on synthesizing and evaluating derivatives with modifications at key positions interacting with the protease active site or surrounding regions. Structure-based drug design, informed by co-crystal structures of this compound bound to viral proteases, could guide the rational design of these new compounds umassmed.edu. Computational approaches, such as molecular docking and dynamics simulations, can predict binding affinities and identify potential interaction sites for targeted modifications nih.govmdpi.comfortunejournals.com.

The goal of derivative development would be to create compounds with improved pharmacokinetic properties, reduced susceptibility to common resistance mutations, and enhanced activity against emerging viral strains. This approach has been successful in the development of other protease inhibitors, where modifications to existing scaffolds led to compounds with superior resistance profiles nih.govasm.org.

Elucidating Novel Resistance Pathways and Structural Correlates

Understanding the mechanisms by which viruses develop resistance to this compound is crucial for its long-term efficacy and the development of next-generation inhibitors. While this compound has shown a higher genetic barrier to resistance in vitro compared to some other protease inhibitors, the emergence of resistant strains remains a potential challenge researchgate.netnih.gov.

Future research should focus on in-depth studies of resistance selection under drug pressure in vitro and, if applicable, in clinical settings. This involves sequencing the protease gene from resistant viral isolates to identify novel resistance-associated mutations nih.gov. Characterizing the phenotypic impact of these mutations on viral susceptibility to this compound and its derivatives is essential researchgate.net.

Furthermore, structural studies, such as X-ray crystallography and cryo-electron microscopy, of resistant protease variants in complex with this compound are vital umassmed.eduacs.orgacs.org. These studies can reveal the structural correlates of resistance, showing how mutations alter the protease conformation or active site to reduce inhibitor binding affinity umassmed.eduacs.org. Molecular dynamics simulations can complement structural data by providing insights into the dynamic behavior of resistant proteases and how mutations impact flexibility and inhibitor interactions umassmed.eduacs.org. Elucidating these novel resistance pathways and their structural basis will inform the design of derivatives less susceptible to these mechanisms.

Broader Applications of this compound-Derived Scaffolds in Viral Protease Inhibition

The success of this compound as a protease inhibitor, particularly its activity against resistant HIV-1 strains and its investigation for SARS-CoV-2, suggests that its core structural scaffold may have broader applicability in inhibiting proteases from other viruses wikipedia.orgmdpi.comnih.gov. Viral proteases are essential for processing viral polyproteins into functional proteins required for replication, making them attractive targets for antiviral therapy across various viral families fortunejournals.comresearchgate.net.

Future research could explore the inhibitory potential of this compound and its derivatives against proteases from other pathogenic viruses. This could involve high-throughput screening of compound libraries based on the this compound scaffold against a panel of viral proteases. Computational methods, such as virtual screening and pharmacophore modeling, can help identify potential target proteases based on active site similarities to HIV-1 protease or SARS-CoV-2 main protease (Mpro) mdpi.comfortunejournals.commdpi.commdpi.com.

Studies investigating the binding modes and inhibitory activity of this compound-derived compounds against proteases from viruses such as hepatitis C virus (HCV), enteroviruses, or other coronaviruses could reveal new therapeutic opportunities. The aminobenzothiazole sulfonyl scaffold present in this compound has shown promise in inhibiting other proteases, suggesting its versatility mdpi.com. Developing broad-spectrum antiviral agents based on this scaffold could be a significant future direction.

Q & A

Q. What is the current understanding of TMC310911’s mechanism of action and its efficacy against HIV-1 strains?

this compound is a next-generation HIV-1 protease inhibitor (PI) that binds competitively to the viral protease enzyme, disrupting viral maturation. Preclinical studies demonstrate its potency against diverse HIV-1 clinical isolates and drug-resistant strains, with a 1.5 log10 reduction in viral load observed in Phase IIa trials when combined with ritonavir (RTV) . Key methodological considerations for confirming its mechanism include:

Q. What are the key preclinical and clinical findings supporting this compound’s higher genetic barrier to resistance?

this compound exhibits a higher genetic barrier compared to earlier PIs like darunavir (DRV) or lopinavir (LPV), attributed to its strong binding affinity and structural adaptability. Methodological insights include:

Q. How should researchers design experiments to validate this compound’s pharmacokinetic properties?

Pharmacokinetic (PK) studies should focus on its linear dose-response relationship and RTV-boosted bioavailability. Recommended approaches:

- Phase I crossover trials assessing plasma concentration-time profiles in healthy volunteers .

- Population PK modeling to account for inter-individual variability in drug metabolism .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro resistance data and clinical trial outcomes for this compound?

Discrepancies may arise from differences in experimental conditions (e.g., viral strain diversity) or patient adherence in trials. Strategies include:

Q. What methodological improvements are needed to optimize this compound’s clinical trial design for diverse populations?

To enhance generalizability:

Q. How can researchers integrate in vitro and clinical data to predict this compound’s long-term efficacy?

Use multiscale modeling combining:

Q. What statistical methods are appropriate for analyzing this compound’s antiviral efficacy in early-phase trials?

For small sample sizes (e.g., Phase IIa):

- Non-parametric tests (e.g., Wilcoxon signed-rank) for viral load reductions .

- Mixed-effects models to account for repeated measures and dropout rates .

- Power calculations using historical data from comparable PIs to justify sample size .

Data and Reporting Standards

Q. How should researchers present pharmacokinetic and safety data for this compound in publications?

Follow ICH E3 guidelines :

- Tables : Summarize mean AUC, Cmax, and trough concentrations across dose cohorts .

- Figures : Plot viral load trajectories over time, stratified by resistance status .

- Adverse event reporting : Use MedDRA coding for gastrointestinal or metabolic side effects .

Q. What strategies mitigate bias in this compound’s clinical trial data collection?

- Blinding procedures for outcome assessors to reduce detection bias .

- Centralized laboratory testing to standardize viral load measurements .

- Sensitivity analysis to evaluate the impact of missing data .

Contradiction and Complexity Analysis

Q. How can researchers resolve conflicting interpretations of this compound’s resistance profile across studies?

Apply principal contradiction analysis :

- Identify the dominant factor (e.g., primary vs. secondary mutations) driving resistance discrepancies .

- Use structural equation modeling to quantify the relative contributions of protease flexibility vs. binding affinity .

- Reconcile findings through systematic reviews adhering to PRISMA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.